1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride
CAS No.: 1240238-30-5
Cat. No.: VC8061496
Molecular Formula: C9H17ClN4O2S
Molecular Weight: 280.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240238-30-5 |
|---|---|
| Molecular Formula | C9H17ClN4O2S |
| Molecular Weight | 280.78 g/mol |
| IUPAC Name | 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine;hydrochloride |
| Standard InChI | InChI=1S/C9H16N4O2S.ClH/c1-7-9(8(2)12-11-7)16(14,15)13-5-3-10-4-6-13;/h10H,3-6H2,1-2H3,(H,11,12);1H |
| Standard InChI Key | BFSFOABWLLZBAU-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1)C)S(=O)(=O)N2CCNCC2.Cl |
| Canonical SMILES | CC1=C(C(=NN1)C)S(=O)(=O)N2CCNCC2.Cl |
Introduction
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride is a chemical compound that combines a pyrazole ring with a piperazine ring through a sulfonyl linkage. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.
Molecular Formula and Weight
Synonyms and Identifiers
Physical and Chemical Characteristics
-
Appearance: Typically a white or off-white crystalline powder.
-
Solubility: Soluble in water and various organic solvents, depending on the specific conditions.
-
Storage Conditions: Generally stored at room temperature (RT) in a dry, well-ventilated area.
Applications and Research Findings
This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Its unique structure makes it a valuable building block for designing compounds with specific biological activities.
Biological Activity
While specific biological activities of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas, including anti-inflammatory and antimicrobial applications.
Pharmaceutical Applications
The compound's sulfonyl linkage and pyrazole ring system are common motifs in drugs, suggesting potential utility in drug discovery efforts.
Suppliers and Availability
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride is available from several chemical suppliers, including Sigma-Aldrich and other specialty chemical companies .
Safety and Handling
Safety data sheets (SDS) should be consulted for specific handling and safety precautions. Generally, this compound should be handled in a well-ventilated area, and protective equipment such as gloves and goggles should be worn.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume